2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine consists of a pyridine ring fused to a pyrazole ring. The bromine atom is attached to the pyrazole ring, while the ethyl and methyl groups are substituents on the pyrazole ring. The overall structure is shown below:
Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized various derivatives of pyrazolylpyridine compounds, which are then characterized using techniques like UV/Vis spectroscopy, IR, NMR, and mass spectrometry. These compounds have been utilized as precursors for constructing polyheterocyclic ring systems and as intermediates in the synthesis of complex molecules with potential applications in material science and as ligands in coordination chemistry (Vetokhina et al., 2012; Pang Li-hua, 2009).
Chemical Reactivity and Applications
The chemical reactivity of these compounds has been explored through reactions such as proton transfer and the formation of complexes with metals. These reactions not only highlight the versatile chemistry of pyrazolylpyridine derivatives but also their potential in creating materials with unique photochemical and electrochemical properties. For instance, the study of proton transfer in pyrazolylpyridines revealed their ability to exhibit dual luminescence, which could be useful in developing photoluminescent materials (Vetokhina et al., 2012).
Catalysis and Material Science
Pyrazolylpyridine derivatives have been employed as ligands in metal complexes that are active in catalytic processes, including ethylene oligomerization. Such studies not only provide insights into the ligand’s influence on the catalytic activity but also pave the way for the development of new catalysts for industrial applications (George S. Nyamato et al., 2016).
Biological Activities
In addition to their applications in material science and catalysis, pyrazolylpyridine compounds have been investigated for their biological activities. Some derivatives have shown antimicrobial and antimycobacterial activities, suggesting their potential as lead compounds for the development of new therapeutic agents (.. R.V.Sidhaye et al., 2011).
properties
IUPAC Name |
2-(4-bromo-1-ethyl-5-methylpyrazol-3-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-3-15-8(2)10(12)11(14-15)9-6-4-5-7-13-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKSANFEBMMRKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CC=CC=N2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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